molecular formula C18H28N2O3 B2542435 Cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone CAS No. 2411249-38-0

Cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone

Cat. No. B2542435
CAS RN: 2411249-38-0
M. Wt: 320.433
InChI Key: ISUHZQMAGUCBKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopropyl group might be introduced via a cyclopropanation reaction, and the azepane and piperidine rings might be formed via ring-closing reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The three-dimensional structure would be influenced by the size and shape of these rings, as well as the orientations of the functional groups.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the oxirane ring is highly reactive and could be opened by nucleophiles. The carbonyl group could undergo reactions such as reduction or nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the polarity of the functional groups, and the presence of any chiral centers could all influence properties like solubility, melting point, and reactivity .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a medicinal compound, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in biological models .

properties

IUPAC Name

cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c21-17(14-5-6-14)20-9-3-1-2-4-15(20)13-7-10-19(11-8-13)18(22)16-12-23-16/h13-16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUHZQMAGUCBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)C2CC2)C3CCN(CC3)C(=O)C4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropanecarbonyl-2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepane

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